1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI)
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Overview
Description
1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) is a heterocyclic organic compound with the molecular formula C12H12N2O2. It is known for its unique structure, which includes two ethoxy groups attached to a benzenedicarbonitrile core. This compound is used primarily in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) typically involves the reaction of 1,2-dicyanobenzene with ethyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzenedicarbonitrile derivatives.
Scientific Research Applications
1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-Dioctyloxy-1,2-benzenedicarbonitrile: Similar structure with octyloxy groups instead of ethoxy groups.
4,5-Dichlorophthalonitrile: Contains chlorine atoms instead of ethoxy groups.
1,2-Dicyanobenzene: Lacks the ethoxy groups, serving as a simpler analog.
Uniqueness
1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) is unique due to its specific substitution pattern with ethoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
118132-09-5 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 |
IUPAC Name |
4,5-diethoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-3-15-11-5-9(7-13)10(8-14)6-12(11)16-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
CEPXGDYQQGQBRU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C#N)C#N)OCC |
Synonyms |
1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) |
Origin of Product |
United States |
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